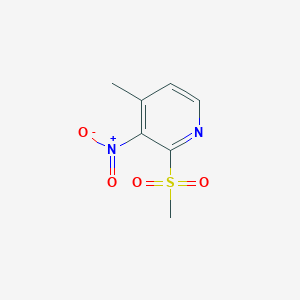
3-Hydroxy-2,5-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 123-126°C. It is insoluble in water but soluble in organic solvents like methanol and chloroform.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile typically involves a one-pot process starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in N,N-dimethylformamide (DMF) under specific conditions to achieve optimal yields. The reaction mixture is stirred at room temperature, and the product is obtained with a yield of 93% and a purity above 98% as determined by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,5-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: Similar in structure but with different substitution patterns.
4-Hydroxy-3,5-dimethylbenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
3-Hydroxy-2,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position and nitrile group at the 2-position make it a valuable intermediate in various synthetic pathways and research applications.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3 |
Clave InChI |
ZDQBFSUXGSTPET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
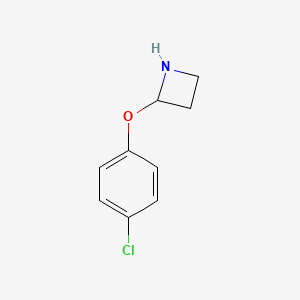

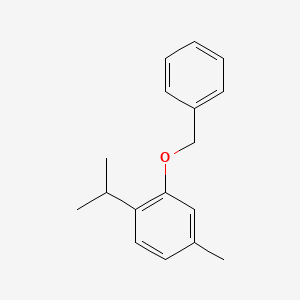
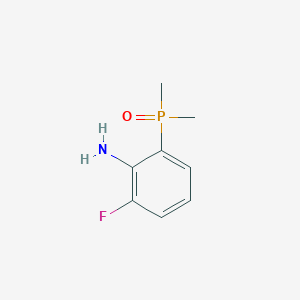
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
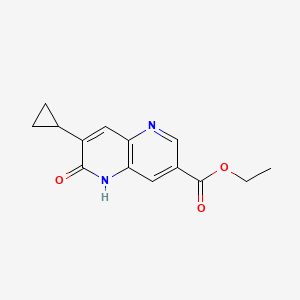
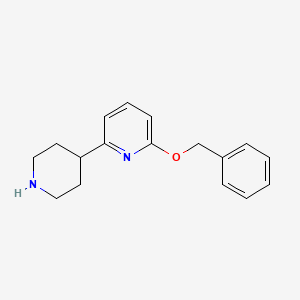
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

